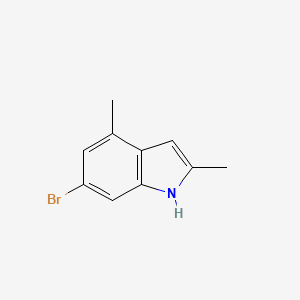

6-bromo-2,4-dimethyl-1H-indole

Descripción general

Descripción

6-Bromo-2,4-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives, including this compound, exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,4-dimethyl-1H-indole typically involves the bromination of 2,4-dimethylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Análisis De Reacciones Químicas

Synthetic Routes and Precursor Reactions

While direct synthesis methods for 6-bromo-2,4-dimethyl-1H-indole are not explicitly documented, analogous pathways for substituted bromoindoles provide insights:

-

Fischer Indole Synthesis : A common method for indole derivatives, though regioselectivity may be influenced by substituents. For example, 6-bromoindole is synthesized via diazotization of para-aminotoluene followed by bromination and cyclization .

-

Metal-Catalyzed Cross-Couplings : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with aryl boronic acids could replace the bromine atom at position 6, leveraging the reactivity of the C–Br bond .

Functionalization at the Indole Nitrogen

The N–H group at position 1 is susceptible to alkylation or acylation under standard conditions:

-

Alkylation : Reacting with bromoacetic ester in the presence of a base (e.g., NaH) yields N-alkylated derivatives. For 6-bromoindole, this step proceeds via SN2 substitution .

-

Protection Strategies : tert-Butyloxycarbonyl (Boc) protection using Boc₂O in dichloromethane has been employed for similar indoles .

Electrophilic Substitution Reactions

The methyl groups at positions 2 and 4 activate the indole ring toward electrophilic attack, directing substitution to positions 3, 5, or 7:

Reductive Transformations

The bromine atom at position 6 can undergo reductive elimination or hydrogenolysis:

Cross-Coupling Reactions

The C–Br bond facilitates transition-metal-catalyzed couplings:

Acid-Catalyzed Condensations

Strong acids (e.g., CF₃SO₃H) promote condensation with diketones:

-

Enone Formation : Reacting with 1,3-diphenylpropane-1,3-dione in 1-butanol yields (Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one derivatives .

Oxidative Reactions

Oxidation of the indole ring is less common due to the stabilizing effect of methyl groups, but side-chain oxidation may occur:

-

Methyl Group Oxidation : Strong oxidants (e.g., KMnO₄) could convert methyl groups to carboxylic acids, though no direct data exists for this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-2,4-dimethyl-1H-indole has been identified as a key component in the synthesis of compounds with potential anticancer properties. Its applications include:

- Synthesis of Anticancer Agents: The compound is incorporated into larger molecular frameworks that interact with cancer cell lines. Studies have shown that derivatives exhibit inhibitory effects on various cancer cell lines, inducing apoptosis in vitro and reducing tumor growth in xenograft models.

| Application | Methodology | Results |

|---|---|---|

| Anticancer Synthesis | Palladium-catalyzed coupling reactions | Induces apoptosis and reduces tumor growth |

| Antimicrobial Studies | Disk diffusion assays, Minimum Inhibitory Concentration (MIC) determinations | Exhibits potent antibacterial and antifungal activities |

Microbiology

Research has focused on the antimicrobial properties of this compound:

- Antimicrobial Activity: The compound has been tested against resistant microbial strains, showing promising results in inhibiting bacterial and fungal growth.

Virology

Indole derivatives are explored for their antiviral potential:

- Antiviral Properties: The structural flexibility allows for the creation of compounds that can interfere with viral replication processes.

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives are being investigated:

- Mechanism of Action: Compounds derived from this compound are tested for their ability to modulate inflammatory pathways.

Endocrinology

Research into diabetes treatment includes:

- Antidiabetic Effects: Compounds based on this indole derivative are studied for their ability to improve insulin sensitivity and modulate insulin release in diabetic models.

Tropical Medicine

The potential antimalarial properties of indole derivatives are being explored:

- Activity Against Plasmodium Species: Some synthesized compounds have shown potent activity against malaria parasites while maintaining low toxicity to human cells.

Mecanismo De Acción

The mechanism of action of 6-bromo-2,4-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparación Con Compuestos Similares

6-Bromoindole: Similar in structure but lacks the additional methyl groups at positions 2 and 4.

2,4-Dimethylindole: Similar in structure but lacks the bromine atom at position 6.

6-Chloro-2,4-dimethyl-1H-indole: Similar in structure but has a chlorine atom instead of bromine at position 6

Uniqueness: 6-Bromo-2,4-dimethyl-1H-indole is unique due to the presence of both bromine and methyl groups, which influence its chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methyl groups contribute to its steric properties and overall stability .

Actividad Biológica

6-Bromo-2,4-dimethyl-1H-indole is a halogenated derivative of indole, characterized by its unique structure that includes a bromine atom at the 6-position and methyl groups at the 2 and 4 positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C₉H₈BrN

- Molecular Weight : Approximately 214.07 g/mol

- Structure : The presence of the bromine atom enhances electrophilicity, while the methyl groups contribute to steric properties and stability.

This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanism of action includes:

- Binding Affinity : High affinity for various receptors, leading to significant biological responses.

- Enzyme Interaction : Potential inhibition or activation of enzymes involved in critical metabolic pathways.

- Gene Expression Modulation : Influences cellular signaling pathways and gene expression profiles.

Anticancer Properties

Research indicates that this compound serves as a key moiety in synthesizing compounds with anticancer properties. Derivatives have shown:

- Inhibition of Cancer Cell Growth : Compounds containing this indole derivative exhibit cytotoxic effects on various cancer cell lines.

- Induction of Apoptosis : In vitro studies have demonstrated its ability to trigger apoptosis in cancer cells, reducing tumor growth in xenograft models .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential:

- Reduction of Inflammatory Markers : Derivatives have shown significant reductions in cytokines and other inflammatory markers in vitro and in vivo.

- Mechanisms : Involvement in pathways that modulate immune responses and inflammation .

Antidiabetic Activity

This compound-based compounds are studied for their effects on glucose metabolism:

- Insulin Secretion Modulation : These compounds may enhance insulin secretion or improve insulin sensitivity in diabetic models .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and water solubility, which affect its bioavailability and distribution within biological systems. Understanding these properties is crucial for optimizing its therapeutic use.

Case Studies

-

Anticancer Activity Study :

- Objective : Evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

- Methodology : Cell viability assays were conducted using MTT assay protocols.

- Results : Significant reduction in viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.

-

Anti-inflammatory Activity Assessment :

- Objective : Investigate the compound's ability to reduce inflammation.

- Methodology : In vivo models were used to assess the effect on carrageenan-induced paw edema.

- Results : A marked decrease in edema was noted, suggesting potent anti-inflammatory properties.

Comparative Analysis with Similar Compounds

| Compound | Structure Comparison | Biological Activity |

|---|---|---|

| 6-Bromoindole | Lacks methyl groups at positions 2 and 4 | Limited anticancer activity |

| 2,4-Dimethylindole | Lacks bromine atom at position 6 | Moderate anti-inflammatory effects |

| 6-Chloro-2,4-dimethyl-1H-indole | Chlorine instead of bromine at position 6 | Similar but less reactive than the brominated variant |

Propiedades

IUPAC Name |

6-bromo-2,4-dimethyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-3-8(11)5-10-9(6)4-7(2)12-10/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEQIDAJFKZBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(N2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427363-03-8 | |

| Record name | 6-bromo-2,4-dimethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.